molecular formula C9H10O3 B100765 2,2-Dihydroxy-1-(4-methylphenyl)ethanone CAS No. 16208-14-3

2,2-Dihydroxy-1-(4-methylphenyl)ethanone

Cat. No.: B100765
CAS No.: 16208-14-3
M. Wt: 166.17 g/mol
InChI Key: GXHQJKVATXFHBV-UHFFFAOYSA-N
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Description

2,2-Dihydroxy-1-(4-methylphenyl)ethanone is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of two hydroxyl groups and a ketone group attached to a phenyl ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dihydroxy-1-(4-methylphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with dihydroxyacetone under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2-Dihydroxy-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Dihydroxy-1-(4-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dihydroxy-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dihydroxy-1-phenylethanone: Lacks the methyl group on the phenyl ring.

    2,2-Dihydroxy-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a methyl group.

    2,2-Dihydroxy-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a methyl group.

Uniqueness

2,2-Dihydroxy-1-(4-methylphenyl)ethanone is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

2,2-dihydroxy-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,9,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZCEPPNDUWKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936636
Record name 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16208-14-3
Record name NSC402744
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dihydroxy-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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